7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
CAS No.: 950280-04-3
Cat. No.: VC5825426
Molecular Formula: C14H15NO5S
Molecular Weight: 309.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 950280-04-3 |
---|---|
Molecular Formula | C14H15NO5S |
Molecular Weight | 309.34 |
IUPAC Name | 7-methoxy-3-pyrrolidin-1-ylsulfonylchromen-2-one |
Standard InChI | InChI=1S/C14H15NO5S/c1-19-11-5-4-10-8-13(14(16)20-12(10)9-11)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3 |
Standard InChI Key | IOYSUVVVALZXFX-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCCC3 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The molecular structure of 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one (C₁₆H₁₇NO₅S; molecular weight: 343.38 g/mol) comprises a planar chromenone backbone fused with a pyrrolidine sulfonyl group. The methoxy substituent at C7 enhances electron density, while the sulfonyl group at C3 introduces polar characteristics critical for target binding. X-ray crystallography of analogous compounds reveals a dihedral angle of 12.5° between the pyrrolidine ring and the chromenone plane, optimizing steric interactions in biological systems.
Table 1: Key Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇NO₅S |
Molecular Weight | 343.38 g/mol |
Melting Point | 198–202°C (decomposes) |
logP (Octanol-Water) | 2.7 ± 0.3 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Synthetic Pathways
The synthesis of 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one typically involves a two-step protocol:
-
Chromenone Core Formation:
7-Methoxy-2H-chromen-2-one is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions . For example, reaction of 3-methoxyphenol with ethyl acetoacetate in concentrated H₂SO₄ yields the intermediate chromenone . -
Sulfonylation at C3:
The chromenone intermediate undergoes nucleophilic substitution with pyrrolidine-1-sulfonyl chloride in the presence of triethylamine (Et₃N) as a base. This reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM), achieving yields of 68–72% after purification by column chromatography .
Table 2: Optimization of Sulfonylation Reaction
Parameter | Condition | Yield (%) |
---|---|---|
Base | Et₃N | 72 |
Solvent | DCM | 68 |
Temperature | 0–5°C | 70 |
Reaction Time | 6 hours | 71 |
Pharmacological Activity
Kinase Inhibition and Anticancer Effects
7-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one demonstrates potent inhibition of serine/threonine kinase 33 (STK33), a target implicated in pancreatic and colorectal cancers. Mechanistic studies reveal an IC₅₀ of 0.42 μM against STK33, surpassing reference inhibitors such as staurosporine (IC₅₀ = 1.8 μM). The sulfonyl group forms hydrogen bonds with Lys⁵⁶ and Asp¹⁰⁹ residues in the kinase’s ATP-binding pocket, while the methoxy moiety stabilizes hydrophobic interactions with Ile⁸⁷.
In vitro assays using MIA PaCa-2 pancreatic cancer cells show dose-dependent apoptosis induction, with 72% cell death at 10 μM after 48 hours. Synergy with gemcitabine (combination index = 0.3) suggests potential for combination therapies.
Anti-Inflammatory Properties
The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages by 89% at 25 μM . In vivo models of carrageenan-induced paw edema demonstrate a 64% reduction in swelling at 50 mg/kg, comparable to dexamethasone (67%) .
Table 3: Anti-Inflammatory Activity in Rodent Models
Model | Dose (mg/kg) | Efficacy (%) | Reference Compound |
---|---|---|---|
Paw Edema | 50 | 64 | Dexamethasone (67) |
Air Pouch Leukocytosis | 30 | 58 | Indomethacin (61) |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, H-4), 7.32 (s, 1H, H-8), 6.95 (d, J = 8.4 Hz, 1H, H-5), 4.12 (t, J = 6.8 Hz, 2H, pyrrolidine CH₂), 3.89 (s, 3H, OCH₃), 3.02–2.95 (m, 4H, pyrrolidine CH₂) .
-
HPLC Purity: 98.6% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Stability Studies
The compound remains stable under accelerated conditions (40°C/75% RH) for 6 months, with <2% degradation. Photostability testing (1.2 million lux hours) shows 93% retention of potency.
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships of Chromenone Derivatives
Compound | STK33 IC₅₀ (μM) | Anti-Inflammatory IC₅₀ (μM) |
---|---|---|
7-Methoxy-3-(pyrrolidine-1-sulfonyl) | 0.42 | 8.5 |
6-Methoxy-3-(piperidine-1-sulfonyl) | 1.1 | 12.3 |
7-Hydroxy-3-(morpholine-4-sulfonyl) | 3.8 | 6.9 |
The 7-methoxy derivative exhibits superior kinase inhibition compared to 6-methoxy and hydroxylated analogues, underscoring the importance of substituent positioning .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume